4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl, also known by its CAS number 1009119-83-8, is a chemical compound that belongs to the class of biphenyl derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents targeting hepatitis C virus (HCV) and other viral infections. Its structural features include a biphenyl core substituted with imidazole and pyrrolidine moieties, which contribute to its biological activity.
The synthesis of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl can be achieved through several methodologies:
The synthesis typically requires careful control of temperature and reaction time, with common practices involving stirring the reaction mixture for several hours before isolating the product.
The molecular structure of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl features:
The compound's molecular weight is approximately 424.54 g/mol .
This compound can participate in various chemical reactions typical of imidazole and biphenyl derivatives:
Understanding the reactivity patterns of this compound is essential for designing derivatives with enhanced biological activities.
The mechanism of action for 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl involves its interaction with viral proteins or enzymes critical for viral replication. The imidazole moiety may mimic natural substrates or inhibitors that bind to active sites on viral enzymes, thereby disrupting their function and inhibiting viral proliferation.
Relevant data regarding boiling points or specific heat capacities are not extensively documented in available literature but are integral for practical applications .
The primary applications of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl include:
The compound emerged during intensive structure-activity relationship (SAR) studies targeting HCV nonstructural protein 5A (NS5A). Its discovery pathway originated from systematic modifications of biphenyl-based scaffolds during the early 2010s, coinciding with breakthroughs in direct-acting antiviral agents. Pharmaceutical researchers identified that introducing chiral pyrrolidinyl-imidazole units at the 4,4'-positions of biphenyl generated exceptional potency against HCV replication complexes. This compound was subsequently designated as "Daclatasvir Intermediate-3" or "Daclatasvir Intermediate-5" in synthetic routes, underscoring its role as a precursor to the FDA-approved drug Daclatasvir (BMS-790052) [3] [7]. The discovery process exemplified rational scaffold optimization, where initial hits with simple imidazole substitutions evolved into sophisticated structures with enhanced target affinity and metabolic stability. Patent analyses reveal this intermediate first appeared in synthetic methodologies around 2010-2012, with published routes to its enantioselective synthesis following shortly thereafter [3].
This molecule belongs to the C₂-symmetric bis-heteroaryl biphenyl structural class characterized by:
Table 1: Structural Characteristics of Key Compound Forms
Property | Free Base (CAS 1007882-27-0) | Tetrahydrochloride Salt (CAS 1009119-83-8) |
---|---|---|
Molecular Formula | C₂₆H₂₈N₆ | C₂₆H₃₂Cl₄N₆ |
Molecular Weight | 424.54 g/mol | 570.39 g/mol |
SMILES Notation | C1(C2=CC=C(C3=CN=C([C@H]4NCCC4)N3)C=C2)=CC=C(C5=CN=C([C@H]6NCCC6)N5)C=C1 | C1(C2C=CC(C3C=CC(C4=CN=C([C@H]5NCCC5)N4)=CC=3)=CC=2)=CN=C([C@H]2NCCC2)N1.Cl |
Stereochemistry | Two chiral (S)-pyrrolidinyl centers | Two chiral (S)-pyrrolidinyl centers |
Key Functional Groups | Biphenyl, imidazole, secondary amine | Protonated amines, chloride counterions |
Table 2: Systematic Nomenclature and Synonyms
Nomenclature Type | Designation |
---|---|
IUPAC Name | 5,5'-[1,1'-Biphenyl]-4,4'-diylbis[2-[(2S)-2-pyrrolidinyl]-1H-imidazole] |
Common Synonyms | • Daclatasvir Intermediate-3 • Daclatasvir Intermediate-5 • HCV-IN-29 • 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride |
CAS Registry | • Free base: 1007882-27-0 • Tetrahydrochloride: 1009119-83-8 |
The compound's primary therapeutic significance resides in its potent inhibition of HCV NS5A, a multifunctional phosphoprotein essential for viral replication. As a key intermediate in Daclatasvir synthesis, it contributes to the drug's exceptional efficacy (>90% cure rates in genotype 1-3 HCV). The symmetrical dimeric architecture enables bivalent interactions with NS5A's dimeric structure, disrupting viral RNA replication complex formation [3] [5]. Its mechanism involves:
Beyond HCV applications, its structural motif has inspired exploration against other viruses, including:
Table 3: Global Supply and Research Availability
Supplier | Form Provided | Package Size | Purity Specification |
---|---|---|---|
BLD Pharm (Global) | Free base | Various | Cold-chain shipment [1] |
ACS Reagentes (Brazil) | Tetrahydrochloride | 25g | 97% [2] |
ChemicalBook Vendors | Tetrahydrochloride | 5g-10g | 95-97% [3] |
CymitQuimica (India/Global) | Tetrahydrochloride | 250mg - 500g | 98%+ [7] |
The compound exemplifies rational drug design where scaffold optimization translated into clinical therapeutics. Ongoing research explores modifications of its biphenyl linker length and pyrrolidine N-substitutions to target emerging viruses. Sustainable synthetic routes employing microwave-assisted and solvent-free conditions are being adapted to its production, potentially reducing environmental impact while maintaining stereochemical fidelity [5]. As viral resistance mechanisms evolve, this structural scaffold remains a versatile template for next-generation antiviral development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1